N,N,O-Tris(trimethylsilyl)hydroxylamine
Overview
Description
“N,N,O-Tris(trimethylsilyl)hydroxylamine” is a chemical compound with the molecular formula C9H27NOSi3 and a molecular weight of 249.5733 . It is also known as Tris(trimethylsilyl)hydroxylamine, O-Trimethylsiloxy-N,N-bis(trimethylsilyl)amine, and 2,2,5,5-Tetramethyl-4-(trimethylsilyl)-3-oxa-4-aza-2,5-disilahexane .
Synthesis Analysis
The synthesis of “this compound” involves reaction with acid chlorides in the presence of triethylamine, which gives N,O-bis(trimethylsilyl)-hydroxamic acids by N-acylation . A related reagent, tris(trimethylsilyl)hydroxylamine, gives the same product in high yields, also by N-acylation .Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . It is a protected, lipophilic form of hydroxylamine that reacts with a variety of electrophiles predominantly by attack on the nitrogen nucleophilic center .Chemical Reactions Analysis
“this compound” reacts with acid chlorides in the presence of triethylamine to give N,O-bis(trimethylsilyl)-hydroxamic acids by N-acylation . Hydrolysis gives the free hydroxamic acids, whereas thermal fragmentation affords isocyanates .Physical and Chemical Properties Analysis
“this compound” is a liquid at 20°C . It has a molecular weight of 249.58 g/mol . The compound has a melting point of -36°C, a boiling point of 128°C at 97 mmHg, and a flash point of 79°C . It has a specific gravity of 0.86 and a refractive index of 1.44 .Scientific Research Applications
Chemical and Physical Properties
N,N,O-Tris(trimethylsilyl)hydroxylamine has been studied for its chemical and physical properties. Its preparation involves the silylation of hydroxylammonium sulfate. The compound has been analyzed through IR, Raman, and 1H NMR Spectra (Witke, Reich, & Kriegsmann, 1968).
Gold Clustering
This compound has been used in the treatment with tris[(triphenylphosphine)gold]oxonium salts, leading to the formation of triply N-aurated O-(trimethylsilyl)hydroxylammonium salts, which demonstrates its potential in gold clustering applications (Tripathi, Scherer, Schier, & Schmidbaur, 1998).
Derivatization and Stability Analysis
Studies have shown the derivatization of this compound to stabilize certain aliphatic primary hydroxylamines for analysis without decomposition. This finding is significant in the context of g.l.c. (gas-liquid chromatography) analysis of metabolites like N-hydroxyphentermine and N-hydroxymexiletene (Beckett & Achari, 1977).
Synthesis of Isoxazolidines
The compound has been used in the synthesis of isoxazolidines. For example, the addition of N,O-bis(trimethylsilyl)hydroxylamine to alkylidene acetoacetates resulted in the formation of 3,4,5-trisubstituted isoxazolidines, highlighting its utility in organic synthesis (Benfatti, Cardillo, Gentilucci, Mosconi, & Tolomelli, 2008).
Applications in Organic Chemistry
This compound has also been used in the synthesis of various organic compounds and derivatives. For example, its application in the SiMe3-based homologation-epoxidation-cyclization strategy for ladder THP synthesis demonstrates its versatility in complex organic syntheses (Heffron & Jamison, 2003).
Role in Catalysis
The compound has been utilized in catalytic processes. For instance, group 3 metal triamido complexes containing tris[N,N-bis(trimethylsilyl)amido] have been used as catalysts for ortho-C-H bond addition in pyridine derivatives and N-heteroaromatics (Nagae, Shibata, Tsurugi, & Mashima, 2015).
Mechanism of Action
Target of Action
N,N,O-Tris(trimethylsilyl)hydroxylamine is a versatile reagent used in organic synthesis. Its primary targets are carbonyl compounds, such as aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
The compound interacts with its targets through a process known as silylation. In this process, the trimethylsilyl (TMS) groups in this compound are transferred to the oxygen atom of the carbonyl group, forming a silyl ether . This reaction results in the protection of the carbonyl group, preventing it from undergoing further reactions.
Biochemical Pathways
The silylation of carbonyl compounds affects various biochemical pathways. For instance, it can prevent the breakdown of these compounds, thereby influencing pathways such as glycolysis and the citric acid cycle where these compounds serve as key intermediates .
Pharmacokinetics
Like other silylating agents, it is likely to have low bioavailability due to its large molecular weight and poor solubility in water . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would also be influenced by these factors.
Result of Action
The primary result of the action of this compound is the protection of carbonyl groups in biochemical compounds. This can prevent these compounds from undergoing unwanted reactions, thereby preserving their structure and function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to the hydrolysis of the silyl ether, reversing the silylation process . Additionally, the compound should be stored under inert gas and at low temperatures to prevent decomposition . The compound is also flammable and can cause severe skin burns and eye damage .
Safety and Hazards
“N,N,O-Tris(trimethylsilyl)hydroxylamine” is considered hazardous. It is a flammable liquid and causes severe skin burns and eye damage . It is recommended to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . After handling, it is advised to wash face, hands, and any exposed skin thoroughly .
Future Directions
Properties
IUPAC Name |
[dimethyl-[trimethylsilyl(trimethylsilyloxy)amino]silyl]methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H27NOSi3/c1-12(2,3)10(13(4,5)6)11-14(7,8)9/h1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFDIXZMPUWSQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(O[Si](C)(C)C)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27NOSi3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334159 | |
Record name | N,N,O-Tris(trimethylsilyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21023-20-1 | |
Record name | N,N,O-Tris(trimethylsilyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,O-Tris(trimethylsilyl)hydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N,N,O-Tris(trimethylsilyl)hydroxylamine a useful reagent in the synthesis of hydroxamic acids?
A1: this compound exhibits favorable reactivity with aliphatic acid chlorides, enabling the efficient synthesis of hydroxamic acids. This reaction proceeds under mild conditions, leading to good yields of the desired product. [, ] This method offers a convenient route to access a variety of hydroxamic acids, which are important building blocks in organic synthesis and are found in various bioactive compounds.
Q2: Can you elaborate on the applications of hydroxamic acids synthesized using this compound as described in the research?
A2: The research highlights the potential of using this compound to synthesize steroidal hydroxamic acids designed to inhibit P450 17 (CYP17). CYP17 is an enzyme involved in steroid hormone biosynthesis, making it a target for developing drugs for conditions like prostate cancer. [] The synthesized steroidal hydroxamic acids demonstrated moderate inhibitory activity against human and rat CYP17 in vitro, suggesting their potential as lead compounds for further development. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.